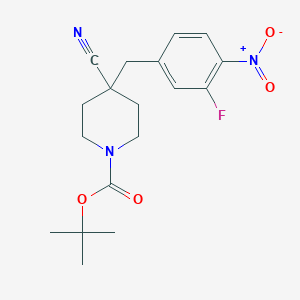
叔丁基-N-(3-氨基-5,6,7,8-四氢喹啉-6-基)氨基甲酸酯
描述
Tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate (TBQC) is a synthetic compound that was first discovered in the late 1990s. It has since become a widely-used tool in the laboratory due to its unique properties and its ability to act as a molecular switch. TBQC is a highly versatile molecule that has been used in a variety of scientific and research applications, including drug delivery, protein engineering, and biochemistry.
科学研究应用
多功能靶标的合成
该化合物在多功能靶标的合成中起着至关重要的作用 。胺功能通常在此背景下出现,与它们保护相关的問題变得突出。 伯胺是独一无二的,因为它们可以容纳两个这样的基团 .
胺和酰胺的双重保护
该化合物因其在胺和酰胺的双重保护中起的作用而突出 。 该过程涉及使用一个或两个Boc基团(叔丁基氨基甲酸酯基团),导致产物由于两个保护基团在同一氮上的相互作用而更容易裂解 .
N-Boc保护的苯胺的合成
“叔丁基-N-(3-氨基-5,6,7,8-四氢喹啉-6-基)氨基甲酸酯”已被用于钯催化的N-Boc保护的苯胺的合成 。该过程在有机化学领域至关重要,特别是在复杂分子的合成中。
四取代吡咯的合成
该化合物已用于合成在C-3位被酯基或酮基取代的四取代吡咯 。吡咯由于存在于许多天然产物和药物中,在药物化学领域中很重要。
生化分析
Biochemical Properties
Tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process . Additionally, tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate can act as an inhibitor or activator of specific enzymes, thereby modulating their activity and influencing the overall biochemical reaction.
Cellular Effects
The effects of tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways . This modulation can result in changes in gene expression, affecting the transcription of specific genes involved in cellular growth, differentiation, and apoptosis. Furthermore, the compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can result in the inhibition or activation of the target biomolecule, leading to changes in its activity. For example, tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . These degradation processes can lead to changes in the compound’s activity and its effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, such as gene expression and metabolism, even after prolonged exposure.
Dosage Effects in Animal Models
The effects of tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as modulating enzyme activity and influencing cellular processes without causing significant toxicity . At higher doses, the compound can exhibit toxic or adverse effects, such as cellular damage, oxidative stress, and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
Tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the compound’s activity and its effects on cellular processes. Additionally, the compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance.
Transport and Distribution
The transport and distribution of tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These transport and distribution processes are crucial for the compound’s activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, mitochondria, or other organelles, depending on its interactions with targeting signals and binding proteins . This subcellular localization can influence the compound’s activity and its effects on cellular processes. For example, localization to the nucleus can enable the compound to interact with transcription factors and influence gene expression, while localization to the mitochondria can affect cellular metabolism and energy production.
属性
IUPAC Name |
tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-11-4-5-12-9(7-11)6-10(15)8-16-12/h6,8,11H,4-5,7,15H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDUXCCWWVPKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801128413 | |
| Record name | Carbamic acid, N-(3-amino-5,6,7,8-tetrahydro-6-quinolinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1432678-99-3 | |
| Record name | Carbamic acid, N-(3-amino-5,6,7,8-tetrahydro-6-quinolinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432678-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3-amino-5,6,7,8-tetrahydro-6-quinolinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





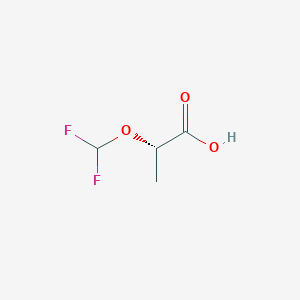
![[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid](/img/structure/B1448119.png)
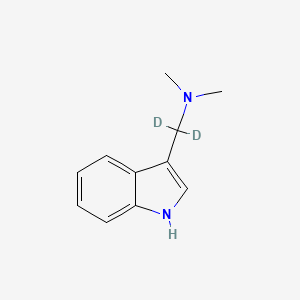


![4-[2-(Boc-amino)-2-propyl]benzonitrile](/img/structure/B1448127.png)
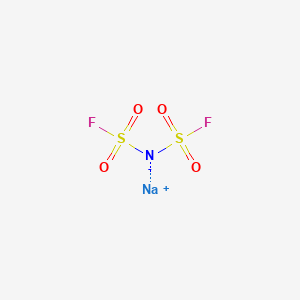
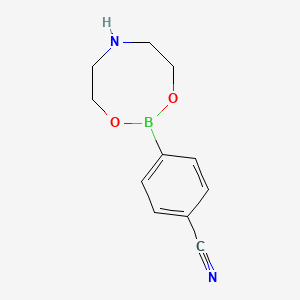
![2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene](/img/structure/B1448133.png)
![5H,7H-furo[3,4-d]pyrimidin-2-amine](/img/structure/B1448134.png)
![tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B1448135.png)
